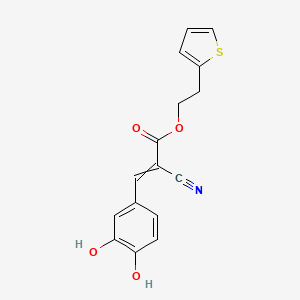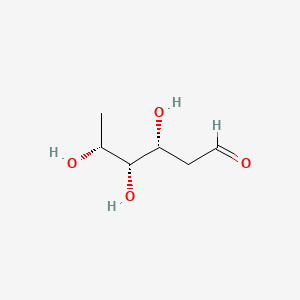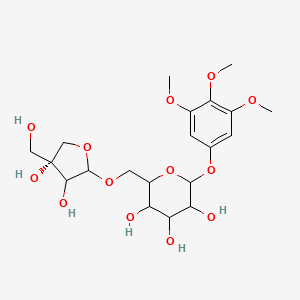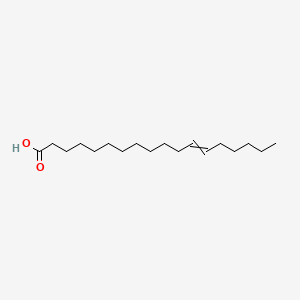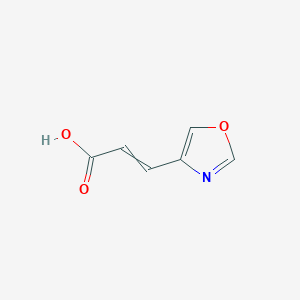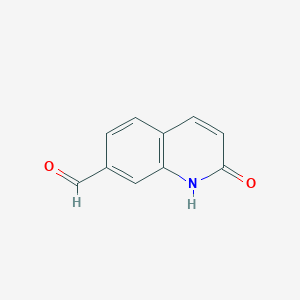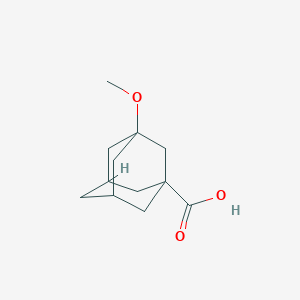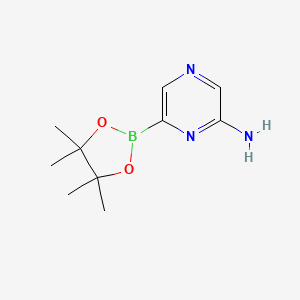![molecular formula C17H17N3O B12437072 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which includes a quinazolinone core and a phenylethylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can occur at the phenylethylamine moiety or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure. These derivatives may exhibit distinct chemical and biological properties .
科学研究应用
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
- 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core and a phenylethylamine moiety makes it a versatile compound for various applications .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-[(1-phenylethylamino)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) |
InChI 键 |
RPQDFWLDFGGRKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)
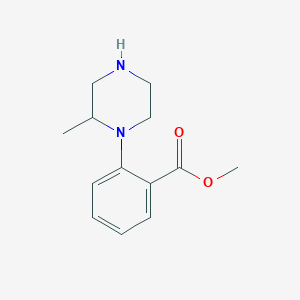
![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
